1-(furan-3-yl)cyclobutane-1-carboxylic acid
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Overview
Description
1-(Furan-3-yl)cyclobutane-1-carboxylic acid is an organic compound featuring a cyclobutane ring substituted with a furan ring and a carboxylic acid group. This compound is of interest due to its unique structure, which combines the rigidity of the cyclobutane ring with the aromaticity of the furan ring, potentially leading to interesting chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(furan-3-yl)cyclobutane-1-carboxylic acid typically involves the cycloaddition of furan derivatives with cyclobutene derivatives. One common method is the Diels-Alder reaction, where a furan derivative acts as a diene and a cyclobutene derivative acts as a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-pressure reactors can also enhance the efficiency of the cycloaddition process. Purification of the product typically involves recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-3-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Cyclobutanol derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
1-(Furan-3-yl)cyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(furan-3-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-(Furan-2-yl)cyclobutane-1-carboxylic acid
- 1-(Thiophene-3-yl)cyclobutane-1-carboxylic acid
- 1-(Pyrrole-3-yl)cyclobutane-1-carboxylic acid
Comparison: 1-(Furan-3-yl)cyclobutane-1-carboxylic acid is unique due to the position of the furan ring, which can influence its reactivity and biological activity. Compared to 1-(furan-2-yl)cyclobutane-1-carboxylic acid, the 3-position furan derivative may exhibit different electronic properties and steric effects, leading to distinct chemical and biological behaviors.
Properties
CAS No. |
2228432-76-4 |
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Molecular Formula |
C9H10O3 |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
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